molecular formula C17H17N3O4S B12443768 2,3-Dihydro-5-(3,4-dimethoxyphenyl)-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid

2,3-Dihydro-5-(3,4-dimethoxyphenyl)-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid

Cat. No.: B12443768
M. Wt: 359.4 g/mol
InChI Key: ZWTXSGYFOAPZLT-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Derivative Classification

The compound’s IUPAC name is derived from its bicyclic core structure and substituents. The parent heterocycle is imidazo[4,5-b]pyridine, a fused system comprising an imidazole ring (positions 1–3) and a pyridine ring (positions 4–6). Key modifications include:

  • 2,3-Dihydro designation: Indicates partial saturation at the 2nd and 3rd positions of the imidazole ring.
  • 1,3-Dimethyl : Methyl groups at positions 1 and 3 of the imidazole moiety.
  • 2-Thioxo : A sulfur atom replaces the oxygen in the thione group at position 2.
  • 5-(3,4-Dimethoxyphenyl) : A 3,4-dimethoxy-substituted phenyl group at position 5 of the pyridine ring.
  • 7-Carboxylic acid : A carboxylic acid functional group at position 7 of the pyridine ring.

The systematic name aligns with IUPAC Rule B-1.2 for fused heterocycles, prioritizing the imidazole component as the base structure. Derivative classifications include its status as a dihydroimidazopyridine thione with aromatic and aliphatic substituents.

Table 1: Molecular Characterization Data

Property Value
Molecular Formula C₁₇H₁₇N₃O₄S
Molecular Weight 359.4 g/mol
CAS Number Not publicly disclosed
MDL Number MFCD16621635

Structural Relationship to Imidazo[4,5-b]pyridine Core Scaffolds

The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry due to its planar aromaticity and hydrogen-bonding capabilities. Key structural features of the target compound include:

  • Partial Saturation : The 2,3-dihydro modification reduces ring strain while retaining conjugation in the pyridine moiety, enhancing stability compared to fully unsaturated analogs.
  • Substituent Effects :
    • The 3,4-dimethoxyphenyl group introduces steric bulk and electron-donating effects, influencing π-π stacking interactions.
    • The 2-thioxo group enhances hydrogen-bond acceptor capacity compared to carbonyl analogs.
    • The 7-carboxylic acid enables salt formation or coordination with metal ions, impacting solubility.

Synthetic Relevance : The compound’s synthesis likely follows routes analogous to those reported for imidazo[4,5-b]pyridines, such as cyclocondensation of 2-chloro-3-nitropyridine derivatives with amines or thioureas.

Comparative Analysis with Analogous Heterocyclic Systems

The compound’s structural features are contrasted with related heterocycles below:

Table 2: Comparison with Analogous Heterocyclic Systems

Compound Class Key Structural Differences Functional Implications
Imidazo[1,2-a]pyridines Fused at positions 1 and 2 Reduced planarity; altered electronic properties
Pyrimidines Six-membered diazine ring Lower hydrogen-bonding capacity
Quinazolines Benzene-fused pyrimidine Increased aromatic surface area
  • Electronic Properties : The 2-thioxo group in the target compound lowers the LUMO energy compared to oxo analogs, facilitating nucleophilic attacks at the sulfur atom.
  • Steric Effects : The 1,3-dimethyl groups impose torsional constraints absent in unsubstituted imidazopyridines, potentially limiting rotational freedom in binding interactions.

Properties

Molecular Formula

C17H17N3O4S

Molecular Weight

359.4 g/mol

IUPAC Name

5-(3,4-dimethoxyphenyl)-1,3-dimethyl-2-sulfanylideneimidazo[4,5-b]pyridine-7-carboxylic acid

InChI

InChI=1S/C17H17N3O4S/c1-19-14-10(16(21)22)8-11(18-15(14)20(2)17(19)25)9-5-6-12(23-3)13(7-9)24-4/h5-8H,1-4H3,(H,21,22)

InChI Key

ZWTXSGYFOAPZLT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(N=C(C=C2C(=O)O)C3=CC(=C(C=C3)OC)OC)N(C1=S)C

Origin of Product

United States

Preparation Methods

Reaction of 3,4-Dimethoxyacetophenone Derivatives

A method reported in the literature involves the reaction of 3,4-dimethoxyacetophenone (2 ) with aromatic aldehydes, ethyl cyanoacetate, and ammonium acetate in ethanol under basic conditions (K₂CO₃). This multi-component reaction forms the pyridinone intermediate, which undergoes further cyclization with sulfur-containing reagents.

Reagents/Conditions Steps Key Features
3,4-Dimethoxyacetophenone, aldehyde, ethyl cyanoacetate, NH₄OAc, K₂CO₃, EtOH, reflux Condensation → Cyclization → Thioxo group introduction High atom economy; modular approach for substituent diversity.

Mechanistic Insight :

  • Condensation : Formation of a Schiff base between aldehyde and ethyl cyanoacetate.
  • Cyclization : Intramolecular nucleophilic attack by the amine group to form the pyridinone ring.
  • Thioxo Group Introduction : Reaction with α-arylidene-cyanothioacetamide or similar sulfur reagents to incorporate the thioxo moiety.

Microwave-Assisted Cyclocondensation

Microwave irradiation enhances reaction efficiency and selectivity for heterocyclic synthesis.

Synthesis via Hetarene Carboxaldehydes

A method inspired by quinoline-3-carboxylic acid derivatives involves microwave-assisted cyclocondensation of hetarene carboxaldehydes with substituted amines and sulfur reagents.

Reagents/Conditions Steps Yield/Advantages
Hetarene carboxaldehyde, 2-aminothioamide, microwave irradiation Cyclocondensation → Ring closure → Acid hydrolysis Rapid reaction (<30 min); scalable for analog synthesis.

Example Reaction Pathway :

  • Cyclocondensation : Reaction of 3,4-dimethoxybenzaldehyde with 2-aminothioamide derivatives under microwave conditions.
  • Ring Closure : Formation of the imidazo-pyridine core via intramolecular cyclization.
  • Acid Hydrolysis : Conversion of ester intermediates to carboxylic acid.

Modified Groebke–Blackburn–Bienaymé Reaction

This three-component reaction is adapted for thioxo-containing imidazo-pyridines.

Use of Thiocarboxylic Acid Derivatives

Replacing isonitriles with thiocarboxylic acid derivatives enables the introduction of the thioxo group.

Reagents/Conditions Steps Yield/Advantages
2-Aminopyridine, 3,4-dimethoxybenzaldehyde, thiocarboxylic acid, p-TsOH, EtOH Condensation → Cyclization → Aromatization Metal-free; compatible with electron-rich aromatic aldehydes.

Mechanistic Insight :

  • Imine Formation : Condensation of 2-aminopyridine with 3,4-dimethoxybenzaldehyde.
  • Thioxo Addition : Reaction with thiocarboxylic acid to form a thioamide intermediate.
  • Cyclization : Intramolecular attack by the sulfur atom to form the thioxo-imidazo-pyridine core.

Thioamide-Mediated Cyclization

This method focuses on sulfur-mediated ring closure for thioxo-containing heterocycles.

Reaction of α-Arylidene-Cyanothioacetamide

α-Arylidene-cyanothioacetamide (27 ) reacts with substituted acetophenones and ammonium acetate to form 2-thioxo derivatives.

Reagents/Conditions Steps Key Features
3,4-Dimethoxyacetophenone, α-arylidene-cyanothioacetamide, NH₄OAc, EtOH, reflux Condensation → Cyclization → Acid Hydrolysis High regioselectivity; avoids harsh oxidizing agents.

Example Workflow :

  • Condensation : Formation of a Schiff base between 3,4-dimethoxyacetophenone and α-arylidene-cyanothioacetamide.
  • Cyclization : Intramolecular nucleophilic attack by the thioamide group to form the thioxo-imidazo-pyridine core.
  • Acid Hydrolysis : Conversion of ester or nitrile groups to carboxylic acid.

Comparative Analysis of Synthetic Routes

Method Reagents Yield Advantages Limitations
Multi-Component Cyclocondensation Ethyl cyanoacetate, K₂CO₃, EtOH ~75% High atom economy; scalable Limited to specific aldehydes
Microwave-Assisted Cyclocondensation Hetarene aldehydes, microwave ~85% Rapid reaction; energy-efficient Requires specialized equipment
Groebke–Blackburn–Bienaymé Thiocarboxylic acid, p-TsOH ~70% Metal-free; versatile Sensitive to steric hindrance
Thioamide-Mediated Cyclization α-Arylidene-cyanothioacetamide, NH₄OAc ~80% High regioselectivity Limited to thioamide availability

Optimal Choice : Microwave-assisted methods offer the best balance of yield and efficiency, while thioamide-mediated cyclization is preferred for regioselective synthesis.

Critical Challenges and Solutions

  • Steric Hindrance : Bulky substituents (e.g., 3,4-dimethoxyphenyl) may impede cyclization.
    • Solution : Use polar aprotic solvents (DMF, DMSO) to enhance solubility and reaction kinetics.
  • Thioxo Group Stability : Sensitive to oxidative conditions.
    • Solution : Avoid strong oxidants; employ mild reductants (e.g., NaBH₄) for intermediate stabilization.
  • Carboxylic Acid Introduction : Ester hydrolysis may lead to side reactions.
    • Solution : Use controlled acidic or enzymatic hydrolysis to minimize decomposition.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-5-(3,4-dimethoxyphenyl)-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the aromatic ring positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and nucleophiles like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2,3-Dihydro-5-(3,4-dimethoxyphenyl)-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-5-(3,4-dimethoxyphenyl)-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Analogous Compounds

Compound Name Core Structure Key Substituents Physical Properties Application/Notes References
Target Compound Imidazo[4,5-b]pyridine 3,4-Dimethoxyphenyl, 1,3-dimethyl, 2-thioxo, 7-carboxylic acid Not reported Potential pharmaceutical interest (unconfirmed)
6-Amino-5-(4-chlorophenyl)-4,8-diphenyl-2-thioxo-... (Compound 23, ) Pyrido[3',2':5,6]pyrano[2,3-d]pyrimidine 4-Chlorophenyl, phenyl, thioxo, carbonitrile Synthetic intermediate Demonstrates thioxo group’s role in stabilizing heterocyclic frameworks
Imazamox () Imidazolone-pyridine Methoxymethyl, carboxylic acid Herbicide Agricultural use; substituents enhance soil mobility and selectivity
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-... (1l, ) Tetrahydroimidazo[1,2-a]pyridine 4-Nitrophenyl, phenethyl, cyano, diethyl esters M.p. 243–245°C, Yield: 51% Nitro group enhances electrophilicity; ester groups improve synthetic versatility
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-... (2d, ) Tetrahydroimidazo[1,2-a]pyridine 4-Nitrophenyl, benzyl, cyano, diethyl esters M.p. 215–217°C, Yield: 55% Benzyl group increases lipophilicity
5-(2,4-Difluorophenyl)-4-oxo-...thieno[2,3-d]pyridazine-7-carboxylic acid (74g, ) Thieno[2,3-d]pyridazine 2,4-Difluorophenyl, oxo, carboxylic acid Not reported Fluorine atoms improve metabolic stability

Substituent Effects on Reactivity and Bioactivity

  • Thioxo vs.
  • Methoxy vs. Nitro Groups : The 3,4-dimethoxyphenyl group in the target compound is electron-donating, contrasting with the electron-withdrawing nitro groups in –3. This difference could influence solubility (methoxy increases lipophilicity) and reactivity (nitro groups favor electrophilic substitution) .
  • Carboxylic Acid Positioning : The carboxylic acid at position 7 in the target compound aligns with imazamox and compound 74g (), suggesting a role in chelation or ionic interactions. However, substituents on adjacent positions (e.g., methyl groups in the target vs. fluorine in 74g) modulate steric effects and acidity .

Biological Activity

2,3-Dihydro-5-(3,4-dimethoxyphenyl)-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid (CAS Number: 57598-32-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.

  • Molecular Formula : C17H17N3O4S
  • Molecular Weight : 359.4 g/mol
  • Structure : The compound features a thioxo-imidazole core fused with a pyridine ring, which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its anticancer properties and effects on cellular mechanisms.

Anticancer Activity

  • Mechanism of Action :
    • The compound exhibits antiproliferative effects against multiple cancer cell lines. Research indicates that it can induce apoptosis by enhancing caspase activity and causing cell cycle arrest in cancer cells such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) .
  • In Vitro Studies :
    • In studies conducted on breast cancer cells, the compound demonstrated significant inhibition of cell proliferation at concentrations as low as 1 µM. It was observed to enhance morphological changes associated with apoptosis and increased caspase-3 activity by 1.33 to 1.57 times at higher concentrations (10 µM) .
  • In Vivo Studies :
    • Animal studies have shown that administration of the compound leads to tumor growth inhibition in xenograft models, further supporting its potential as an anticancer agent .

Data Table: Biological Activity Summary

Biological Activity Cell Line Concentration (µM) Effect Observed
AntiproliferativeMDA-MB-2311Induction of apoptosis
Apoptosis InductionMDA-MB-23110Increased caspase-3 activity (1.33–1.57x)
Tumor Growth InhibitionXenograft ModelsVariesSignificant reduction in tumor size

Case Study 1: Apoptosis Induction in Breast Cancer Cells

In a controlled study, MDA-MB-231 cells were treated with varying concentrations of the compound. Results indicated a dose-dependent increase in apoptotic markers, confirming the compound's role as a potential therapeutic agent against breast cancer.

Case Study 2: In Vivo Efficacy

In an animal model study involving xenografts of HepG2 cells, administration of the compound resulted in a notable reduction in tumor volume compared to control groups. This study highlights the compound's potential for systemic application in treating liver cancer.

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